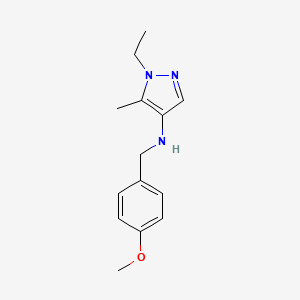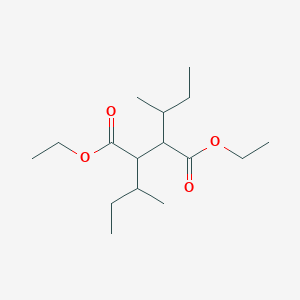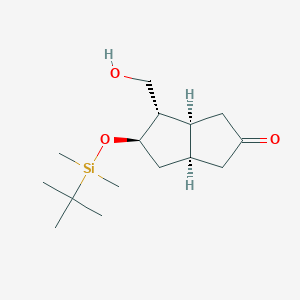![molecular formula C16H24N4 B11750491 N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11750491.png)
N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline is a complex organic compound characterized by its multiple functional groups, including dimethylamino, pyrazolyl, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline typically involves multi-step organic reactions. One common method involves the alkylation of 4-(aminomethyl)aniline with 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, followed by reductive amination using dimethylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the aniline or pyrazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pyrazole ring may play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-propanamine: A simpler amine with similar dimethylamino functionality.
N-methyl-1-propanamine: Another amine with a methyl group attached to the nitrogen atom.
N,N-dimethyl-4-aminobenzaldehyde: Contains a similar aniline moiety but with an aldehyde group instead of the pyrazole ring.
Uniqueness
N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N4 |
|---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H24N4/c1-13(2)20-16(9-10-18-20)12-17-11-14-5-7-15(8-6-14)19(3)4/h5-10,13,17H,11-12H2,1-4H3 |
InChI Key |
QGUHDRUCMSOPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750420.png)

![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750426.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid](/img/structure/B11750441.png)
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750450.png)

![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750471.png)
![(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide](/img/structure/B11750479.png)
![[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine](/img/structure/B11750484.png)

